Ethyl benzo[d]thiazole-6-carboxylate
Overview
Description
Synthesis Analysis
Ethyl benzo[d]thiazole-6-carboxylate and its derivatives can be synthesized through various methods, including cyclization reactions of thioamide with chloroacetoacetate, yielding above 60% process yield (Tang Li-jua, 2015). Another method involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature to prepare ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives (H. M. Mohamed, 2014).
Molecular Structure Analysis
The molecular structure of ethyl benzo[d]thiazole-6-carboxylate derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) methods are used to further investigate their structure, revealing details about bond lengths, bond angles, and torsion angles, which show good agreement with experimental data (Muhammad Haroon et al., 2018).
Scientific Research Applications
Anti-Tuberculosis Chemotypes
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for anti-tubercular activity against M. tuberculosis .
- Methods of Application: The compounds were synthesized through CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This included a green protocol for synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .
- Results: Thirty-two compounds exhibited MIC values in the range of 0.78-6.25 μg/mL (1.9-23 μM). The most active compounds with MIC of 0.78 μg/mL exhibit a therapeutic index of 64 .
Antimicrobial Activity
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application: A parent benzothiazole molecule was synthesized by Jacobson synthesis, then it was subjected to treatment with various aromatic aldehydes to get the corresponding Schiff bases followed by esterification of the carboxyl group using various alcohols .
- Results: Some of the compounds exhibited potent activity when compared with the standards .
Safety And Hazards
Future Directions
While specific future directions for Ethyl benzo[d]thiazole-6-carboxylate are not mentioned in the search results, thiazole derivatives have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
properties
IUPAC Name |
ethyl 1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJYVVHVFIOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441048 | |
Record name | ethyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzo[d]thiazole-6-carboxylate | |
CAS RN |
19989-64-1 | |
Record name | ethyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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